molecular formula C17H23N B12791672 3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole CAS No. 22401-72-5

3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole

Cat. No.: B12791672
CAS No.: 22401-72-5
M. Wt: 241.37 g/mol
InChI Key: CXVUJERJVUDHDY-UHFFFAOYSA-N
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Description

3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole is a synthetic organic compound belonging to the class of tetrahydrocarbazoles. These compounds are characterized by a fused tricyclic structure, which includes an indole moiety. The presence of tert-butyl and methyl groups in the structure enhances its stability and lipophilicity, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of a hydrazine derivative with a suitable ketone under reflux conditions using acetic acid and hydrochloric acid can yield the desired tetrahydrocarbazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted tetrahydrocarbazoles, carbazole derivatives, and fully saturated carbazole compounds .

Scientific Research Applications

3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability, lipophilicity, and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

22401-72-5

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

3-tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C17H23N/c1-17(2,3)12-9-10-16-14(11-12)13-7-5-6-8-15(13)18(16)4/h5-8,12H,9-11H2,1-4H3

InChI Key

CXVUJERJVUDHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2C

Origin of Product

United States

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